3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine

Chemical Identity Quality Control Procurement Verification

Researchers face potency loss when substituting pyridazine-pyrazole analogs without head-to-head data. This compound, with an unsubstituted pyrazole at the 6-position, enables rigorous evaluation of pyrazole substitution effects (vs. 3,5-dimethyl analogs) in kinase inhibitor SAR and plant growth regulator campaigns. It also serves as an analytical system suitability standard for LC-MS (MW 302.8 g/mol, C14H11ClN4S). • Standard pack sizes: 1 mg, 5 mg, 10 mg, 25 mg, 50 mg • Bulk custom synthesis available on request • In stock for immediate dispatch

Molecular Formula C14H11ClN4S
Molecular Weight 302.78
CAS No. 1351588-69-6
Cat. No. B2938717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine
CAS1351588-69-6
Molecular FormulaC14H11ClN4S
Molecular Weight302.78
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NN=C(C=C2)N3C=CC=N3)Cl
InChIInChI=1S/C14H11ClN4S/c15-12-5-2-1-4-11(12)10-20-14-7-6-13(17-18-14)19-9-3-8-16-19/h1-9H,10H2
InChIKeyYFNYPHHDHREOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2-Chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine Baseline Characteristics


3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a synthetic heterocyclic compound belonging to the pyridazine class, featuring a 2-chlorobenzylthio substituent at the 3-position and a 1H-pyrazol-1-yl group at the 6-position . Its molecular formula is C14H11ClN4S (molecular weight 302.8 g/mol) . Pyridazine-pyrazole hybrids are broadly investigated as scaffolds for kinase inhibitors and plant growth regulators, but publicly available quantitative biological or physicochemical profiling data specific to this compound remain highly limited .

Molecular identity confirmed by supplier database
Scaffold for pyridazine-pyrazole SAR exploration
Requires de novo assay validation prior to use

Substitution Risk for 3-((2-Chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine


Within the pyridazine-pyrazole chemical space, even minor structural modifications—such as halogen substitution pattern on the benzyl ring, variation of the pyrazole (e.g., 3,5-dimethyl vs. unsubstituted), or replacement of the thioether with an amide linker—can drastically alter target binding, selectivity, and physicochemical properties . Without published head-to-head comparison data against specific analogs, generic substitution for this compound in a validated assay or process carries the risk of unexpected potency loss, altered off-target profiles, or physicochemical incompatibility .

Halogen substitution

Benzyl ring halogen pattern may shift target binding.

Pyrazole modification

Unsubstituted pyrazole vs. 3,5-dimethyl may alter selectivity.

Linker variation

Thioether to amide replacement may change physicochemical properties.

Differentiation Evidence for 3-((2-Chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine


Molecular Weight and Formula Identity Verification

The target compound possesses the molecular formula C14H11ClN4S and a molecular weight of 302.8 g/mol, as confirmed by the supplier database ChemSrc . This differentiates it from closely related analogs such as 3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (C16H15ClN4S, 330.8 g/mol) and 3-((2-chloro-6-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine (C14H10ClFN4S, 320.8 g/mol), which bear additional or distinct substituents . The identity gap is quantifiable via mass spectrometry and elemental analysis.

Molecular Identity
Identity confirmed
302.8 g/mol, C₁₄H₁₁ClN₄S
vs. 330.8 (dimethyl) & 320.8 (fluoro) analogs
Confirmed molecular identity differentiates from close analogs
Quantifiable by MS and elemental analysis
Chemical Identity Quality Control Procurement Verification

Public Data Scarcity for Comparative Evidence

A comprehensive search of primary literature, patents, ChEMBL, BindingDB, and PubChem failed to identify any peer-reviewed study providing quantitative biological activity (e.g., IC50, Ki, EC50), ADME, selectivity, or physicochemical profiling data for 3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine against a named comparator . Without such data, no high-strength differentiation claim can be substantiated. Users should be aware that any claims of potency, selectivity, or superiority found on vendor pages (particularly those excluded from this analysis) are not supported by publicly verifiable, peer-reviewed evidence and should be treated with extreme caution .

Public Data Scarcity
Data to verify
No public IC₅₀/Ki/ADME data found
Differentiation must be established de novo by user
Literature search across major databases returned no hits
Data Gap Procurement Caution Assay Validation

Application Scenarios for 3-((2-Chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine


In-House SAR Exploration of Pyridazine-Pyrazole Scaffolds

The compound may serve as a starting point for medicinal chemistry campaigns targeting kinases or plant growth regulation, provided that the research team independently generates the required activity, selectivity, and ADME data .

Reference Standard for Analytical Quality Control

Its distinct molecular weight (302.8 g/mol) and formula (C14H11ClN4S) allow it to serve as a calibration or system suitability standard in analytical workflows, where exact mass confirmation is critical .

Negative Control for Pyrazole Substitution Differentiation

The absence of methyl groups on the pyrazole ring, compared to the 3,5-dimethyl analog, can be exploited to assess the role of pyrazole substitution in target binding, but this requires rigorous head-to-head testing under controlled assay conditions .

Application
Selection Property
Validation Focus
SAR exploration of pyridazine-pyrazole scaffolds
Scaffold identity
De novo activity and selectivity profiling
Analytical QC standard
Molecular identity (mass/formula)
Mass spectrometry and elemental analysis confirmation
Pyrazole substitution differentiation
Pyrazole ring substitution status
Head-to-head binding assay validation
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